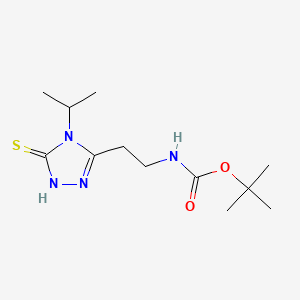

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H22N4O2S. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the tert-butyl group and the triazole ring in its structure contributes to its unique chemical and biological properties .

Méthodes De Préparation

The synthesis of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the isopropyl group: This step involves the alkylation of the triazole ring with isopropyl halides.

Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The triazole ring can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C₁₂H₂₂N₄O₂S

- Molecular Weight : 286.40 g/mol

- CAS Number : 1245806-45-4

- IUPAC Name : tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate

Structural Characteristics

The compound features a triazole ring which contributes to its biological activity. The thioxo group enhances its potential as a bioactive agent.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole and triazole derivatives can inhibit the growth of various pathogens, suggesting that tert-butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate may possess similar activities .

Agricultural Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to interfere with the biological processes of pests and weeds.

Case Study: Pesticidal Efficacy

In agricultural research, triazole derivatives have shown effectiveness against specific pests. For example, compounds with similar structural motifs have been used successfully in formulations targeting fungal diseases in crops . The thioxo group may enhance the efficacy of the compound by increasing its stability and bioavailability in agricultural settings.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varying properties.

Case Study: Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives from this compound to explore their biological activities. For example, modifications to the isopropyl group or the carbamate moiety could yield compounds with enhanced activity against specific therapeutic targets .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The isopropyl and tert-butyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a triazole ring.

Itraconazole: Another antifungal agent with a similar structure but different substituents.

Voriconazole: A triazole derivative with potent antifungal activity.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Activité Biologique

Overview

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 286.40 g/mol. It belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities including antimicrobial, antifungal, and anticancer properties .

Chemical Structure and Properties

The compound features a triazole ring which is pivotal in its biological activity. The presence of the thioxo group contributes to its potential reactivity and biological interactions. The tert-butyl and isopropyl groups enhance lipophilicity, facilitating membrane permeability and interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to tert-butyl carbamate can inhibit the growth of various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within effective ranges for clinical applications .

Antifungal Properties

Triazole derivatives are well-documented for their antifungal effects. Studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. For instance, triazole-based drugs are commonly used in treating fungal infections due to their ability to target lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focus of recent research. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, compounds with similar structures have shown promising results in inhibiting growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds indicate effective concentrations at which 50% of cell viability is inhibited .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, inhibiting their function.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.

- Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A series of studies have been conducted to assess the biological activity of similar triazole derivatives:

- Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing significant inhibition at concentrations as low as 50 µg/mL.

- Study B : Investigated the anticancer properties in human liver carcinoma cells (HepG2), where derivatives exhibited IC50 values ranging from 0.004 µM to 0.01 µM, indicating potent activity against cancer cell proliferation .

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects | IC50 Values |

|---|---|---|---|

| Antimicrobial | Triazole Derivatives | Inhibition of bacterial growth | ~50 µg/mL |

| Antifungal | Triazole-based drugs | Inhibition of fungal growth | Varies by strain |

| Anticancer | Similar Triazoles | Inhibition of cancer cell growth | 0.004 - 0.01 µM |

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGCXMOAJUDTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676817 | |

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245806-45-4 | |

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.